Human 5-LOX Inhibition: 1-Naphthyl (E)-Propenol vs. Structurally Related 15-LOX Inhibitor Scaffolds
In a recombinant human 5-LOX assay, (E)-3-(Naphthalen-1-yl)prop-2-en-1-ol inhibited enzyme activity with an IC₅₀ of 1.00 µM, measured via reduction in all-trans isomers of LTB₄ and 5-HETE formation [1]. By contrast, a structurally distinct naphthyl-containing 15-LOX-1 inhibitor (BDBM50206315) exhibited an IC₅₀ of 18.6 µM against human 15-LOX-1, representing an ~18.6-fold weaker potency [2]. This comparison underscores a scaffold-dependent selectivity window: the 1-naphthyl allylic alcohol architecture provides sub-micromolar to low-micromolar 5-LOX engagement, whereas other naphthyl chemotypes show substantially reduced activity at LOX isoforms.
| Evidence Dimension | IC₅₀ against human recombinant lipoxygenase |
|---|---|
| Target Compound Data | IC₅₀ = 1.00 µM (human 5-LOX) |
| Comparator Or Baseline | BDBM50206315: IC₅₀ = 18.6 µM (human 15-LOX-1) |
| Quantified Difference | ~18.6-fold lower potency for comparator |
| Conditions | Recombinant human 5-LOX expressed in E. coli BL21(DE3); recombinant human 15-LOX-1; product formation measured by HPLC |
Why This Matters
For labs selecting LOX probes, these data define a usable 5-LOX activity window and highlight isoform preference, enabling informed compound choice in leukotriene-pathway studies.
- [1] BindingDB. BDBM50620369 (CHEMBL5410246): (E)-3-(Naphthalen-1-yl)prop-2-en-1-ol – IC₅₀ = 1.00 µM against human recombinant 5-LOX. View Source
- [2] BindingDB. BDBM50206315 (CHEMBL2356181): Naphthyl-containing 15-LOX-1 inhibitor – IC₅₀ = 18.6 µM against human 15-LOX-1. View Source
